4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol
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Overview
Description
4-acetamidobenzoic acid; 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one; 1-(dimethylamino)propan-2-ol: is a complex compound composed of three distinct chemical entities. Each of these components has unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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4-acetamidobenzoic acid
Synthesis: This compound can be synthesized by acetylation of para-aminobenzoic acid (PABA) using acetic anhydride in the presence of a catalyst. The reaction typically involves dissolving PABA in ethyl acetate, adding acetic anhydride, and heating the mixture to 70°C.
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9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
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1-(dimethylamino)propan-2-ol
Industrial Production Methods
4-acetamidobenzoic acid: Industrial production involves large-scale acetylation of PABA using acetic anhydride and a suitable catalyst.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Industrial synthesis involves enzymatic or chemical methods to couple guanine with ribose.
1-(dimethylamino)propan-2-ol: Industrial production involves the reaction of dimethylamine with propylene oxide in large reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
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4-acetamidobenzoic acid
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9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
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1-(dimethylamino)propan-2-ol
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid catalysts for condensation reactions, base catalysts for substitution reactions
Major Products Formed
4-acetamidobenzoic acid: 4-nitrobenzoic acid, 4-aminobenzoic acid.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Xanthine derivatives, dihydro derivatives.
1-(dimethylamino)propan-2-ol: Corresponding ketone, alcohol derivatives.
Scientific Research Applications
Chemistry
4-acetamidobenzoic acid: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Used in the synthesis of nucleoside analogs for antiviral and anticancer drugs.
1-(dimethylamino)propan-2-ol: Used as a solvent and intermediate in organic synthesis.
Biology
4-acetamidobenzoic acid: Studied for its role in metabolic pathways.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Studied for its role in DNA and RNA synthesis.
1-(dimethylamino)propan-2-ol: Studied for its effects on cellular processes.
Medicine
4-acetamidobenzoic acid: Used in the formulation of certain pharmaceuticals.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Used in antiviral and anticancer therapies.
1-(dimethylamino)propan-2-ol: Used in the formulation of certain medications.
Industry
4-acetamidobenzoic acid: Used in the production of dyes and polymers.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Used in the production of nucleoside analogs.
1-(dimethylamino)propan-2-ol: Used as a solvent and intermediate in industrial processes.
Mechanism of Action
Molecular Targets and Pathways
4-acetamidobenzoic acid: Acts as an intermediate in metabolic pathways, influencing various biochemical processes.
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: Acts on nucleic acid synthesis pathways, inhibiting viral replication and cancer cell proliferation.
1-(dimethylamino)propan-2-ol: Influences cellular processes through its interaction with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
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4-acetamidobenzoic acid
Similar Compounds: Para-aminobenzoic acid, 4-nitrobenzoic acid.
Uniqueness: Acetyl derivative with unique properties for pharmaceutical applications.
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9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
Similar Compounds: Adenosine, cytidine.
Uniqueness: Specific purine nucleoside with unique antiviral and anticancer properties.
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1-(dimethylamino)propan-2-ol
Similar Compounds: Dimethylamine, propylene oxide.
Uniqueness: Unique structure with specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C24H34N6O9 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H12N4O5.C9H9NO3.C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |
InChI Key |
JDECGJBRVDFRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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